2-(Bromomethyl)thieno[3,2-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-3-7-9-4-6-5(10-7)1-2-11-6/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMUOZMHJPWOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=C(N=C21)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 Bromomethyl Thieno 3,2 D Pyrimidine and Its Precursors
Retrosynthetic Analysis of the 2-(Bromomethyl)thieno[3,2-d]pyrimidine Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthetic plan. amazonaws.com For this compound, the analysis begins by identifying the most feasible bond disconnections.
The primary disconnection is the carbon-bromine bond of the bromomethyl group. This is a logical first step as this functional group can be introduced late in the synthesis via functional group interconversion (FGI) from a more stable precursor, such as a hydroxymethyl or a methyl group. This leads to the key intermediate, 2-methylthieno[3,2-d]pyrimidine (B1647816).
The next set of disconnections involves breaking the bonds formed during the construction of the pyrimidine (B1678525) ring. The thieno[3,2-d]pyrimidine (B1254671) system is typically assembled by building the pyrimidine ring onto a pre-existing thiophene (B33073) core. researchgate.net This leads to a disconnection of the N1-C2 and N3-C4 bonds of the pyrimidine ring, revealing a 3-aminothiophene derivative substituted at the 2-position with a group that can provide the necessary carbon atom for the ring, such as a carboxamide or a cyano group. A common and versatile precursor identified through this analysis is a methyl 3-aminothiophene-2-carboxylate derivative.
This retrosynthetic pathway is summarized in the following scheme:
Figure 1: Retrosynthetic analysis of this compound. This diagram illustrates the deconstruction of the target molecule to its logical precursors, guiding the forward synthesis.
Foundational Synthetic Routes to Thieno[3,2-d]pyrimidine Derivatives
The forward synthesis, guided by the retrosynthetic analysis, relies on established methods for constructing the heterocyclic scaffold and introducing the required functional groups.
The construction of the thieno[3,2-d]pyrimidine core is a cornerstone of the synthesis. These bicyclic systems are typically formed by annulating a pyrimidine ring onto a substituted thiophene. researchgate.net A widely used method starts with 3-aminothiophene-2-carboxamide (B122380) or its corresponding ester derivatives.
One of the most efficient methods for preparing the initial 2-aminothiophene precursors is the Gewald reaction. This one-pot multicomponent reaction involves the condensation of a ketone or aldehyde, an activated nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base, such as morpholine (B109124) or triethylamine. nih.govscielo.br
Once the 3-aminothiophene precursor is obtained, various reagents can be used to form the pyrimidine ring. For instance, condensing methyl 3-amino-5-arylthiophene-2-carboxylate with formic acid under microwave irradiation yields the corresponding thieno[3,2-d]pyrimidin-4-one. nih.gov Another approach involves reacting a 3-aminothiophene derivative with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate that can be cyclized with an amine, a method that has been successfully applied under microwave conditions. scielo.brnih.gov The resulting thieno[3,2-d]pyrimidin-4-ones can then be converted to the 4-chloro derivatives using reagents like phosphorus oxychloride (POCl₃), which serves as a versatile handle for further functionalization via nucleophilic substitution. nih.govnih.gov
| Starting Material | Reagent(s) for Cyclization | Product Type | Reference(s) |
| 3-Aminothiophene-2-carboxamide | Formic Acid | Thieno[3,2-d]pyrimidin-4-one | nih.gov |
| Methyl 3-aminothiophene-2-carboxylate | DMF-DMA, followed by an amine | N-substituted Thieno[3,2-d]pyrimidin-4-amine | scielo.brnih.gov |
| 2-Aminothiophene-3-carbonitrile | Acyl Chlorides | 4-Substituted Thieno[2,3-d]pyrimidines | core.ac.uk |
| 2-Acylaminothiophene-3-carboxamide | Base | Thieno[2,3-d]pyrimidin-4-one | nih.gov |
Table showing cyclization strategies for thieno[d]pyrimidine ring formation. Note: References may describe the isomeric thieno[2,3-d]pyrimidine (B153573) system, but the principles are analogous and widely applied in the field.
The introduction of the bromomethyl group at the C2 position is a critical step that requires high regioselectivity. The most common and direct method is the free-radical bromination of a 2-methylthieno[3,2-d]pyrimidine precursor.
This transformation is typically achieved using N-Bromosuccinimide (NBS), a reagent widely employed for allylic and benzylic brominations. missouri.edu The position of the methyl group on the thienopyrimidine ring is analogous to a benzylic position, making it susceptible to radical halogenation. To ensure the reaction proceeds at the methyl group (side-chain bromination) rather than on the aromatic rings, the reaction is carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux, with the addition of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. missouri.eduresearchgate.net It is crucial to maintain anhydrous conditions, as the presence of water can lead to hydrolysis of the desired product. missouri.edu
An alternative, though less direct, pathway involves the synthesis of a 2-(hydroxymethyl)thieno[3,2-d]pyrimidine intermediate. This alcohol can then be converted to the corresponding bromide. nih.gov Reagent systems such as triphenylphosphine (B44618) and tribromoimidazole can efficiently transform hydroxyl groups into bromo groups, often with inversion of configuration. researchgate.net This two-step approach can be advantageous when the direct bromination with NBS yields undesirable side products or low yields.
| Precursor | Reagent(s) | Key Conditions | Product | Reference(s) |
| 2-Methylthieno[3,2-d]pyrimidine | N-Bromosuccinimide (NBS), AIBN | Anhydrous CCl₄, Reflux | This compound | missouri.eduresearchgate.net |
| 2-(Hydroxymethyl)thieno[3,2-d]pyrimidine | PPh₃, Tribromoimidazole | Toluene, Elevated Temperature | This compound | researchgate.net |
Table summarizing methods for the regioselective introduction of the bromomethyl group.
Advanced Approaches in the Synthesis of this compound
Modern synthetic chemistry offers powerful tools to improve the efficiency, selectivity, and environmental friendliness of synthetic routes.
Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing heterocyclic cores. While not typically used for the direct synthesis of the 2-(bromomethyl) group itself, reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are employed to modify other positions on the thieno[3,2-d]pyrimidine scaffold, either before or after the formation of the bromomethyl group. rsc.org
For example, a 6-bromo-thieno[3,2-d]pyrimidin-4-one can undergo a Suzuki-Miyaura reaction with various arylboronic acids to introduce diverse substituents at the C6 position. rsc.org Similarly, Buchwald-Hartwig amination has been used to form C-N bonds at this position. rsc.org These reactions allow for the creation of a library of complex derivatives, where the 2-(bromomethyl) group can then serve as a reactive handle for further elaboration. The synthesis of various thieno[3,2-d]pyrimidine derivatives has been achieved through sequential SNAr and Suzuki reactions, demonstrating the power of these catalytic methods. nih.gov
The application of microwave irradiation has become a prominent strategy in the synthesis of thienopyrimidine derivatives, aligning with the principles of green chemistry by significantly reducing reaction times and often improving yields. nih.gov
Several key steps in the synthesis of the thieno[3,2-d]pyrimidine core have been optimized using microwave heating. For example, the cyclization of 3-aminothiophenes with reagents like DMF-DMA can be completed in minutes under microwave irradiation, compared to hours using conventional heating. nih.govnih.gov This acceleration is also observed in the Dimroth rearrangement, a process sometimes used in the synthesis of substituted pyrimidines. scielo.br The use of microwave-assisted organic synthesis (MAOS) not only enhances efficiency but can also lead to cleaner reaction profiles with fewer byproducts, simplifying purification. nih.govnih.gov These methods contribute to more sustainable synthetic practices in medicinal and materials chemistry. nih.govresearchgate.net
| Reaction Step | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference(s) |
| Cyclization of 3-aminothiophene with DMF-DMA | Reflux in DMF, several hours | 100 °C, 80 W, 15-30 min | Drastically reduced reaction time, improved yield | nih.govnih.gov |
| Gewald Aminothiophene Synthesis | Stirring at room temp or gentle heating, hours | Microwave irradiation | Faster reaction, higher efficiency | scielo.br |
Table comparing conventional and microwave-assisted synthetic methods for key reaction steps.
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound hinges on the optimization of reaction conditions for both the formation of the core heterocyclic structure and the subsequent functionalization at the 2-position. While specific, detailed optimization studies for the direct synthesis and bromination of 2-methylthieno[3,2-d]pyrimidine are not extensively documented in dedicated studies, the principles of yield optimization can be thoroughly examined by analyzing the synthesis of its precursors and analogous bromination reactions on related heterocyclic systems.
Key optimization strategies involve the careful selection of starting materials, reagents, solvents, catalysts, reaction times, and temperature. These factors can dramatically influence the yield and purity of the final product.
Optimization of Precursor Synthesis
The construction of the thieno[3,2-d]pyrimidine scaffold is the foundational step. Most synthetic routes begin with substituted thiophene precursors, such as methyl 3-aminothiophene-2-carboxylates. The cyclization to form the pyrimidine ring can be achieved through various methods, and the yields are highly dependent on the chosen conditions. For instance, the condensation of 3-amino-5-arylthiophene amides with formic acid, sometimes enhanced by microwave irradiation, is a common method to produce the corresponding thieno[3,2-d]pyrimidin-4-one. nih.gov Further conversion to a 4-chloro derivative using a chlorinating agent like phosphorus oxychloride allows for subsequent nucleophilic substitutions. nih.gov
Research into the synthesis of various thieno[3,2-d]pyrimidine derivatives provides insight into how reaction parameters affect yields. The use of microwave irradiation, for example, has been shown to shorten reaction times and improve yields for the synthesis of related thieno[2,3-d]pyrimidine derivatives, a principle that is applicable to the thieno[3,2-d] isomer as well. scielo.brresearchgate.net In one study, reacting an aminothiophene precursor with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave conditions at 70°C for 20 minutes resulted in a near-quantitative 95% yield of the intermediate. scielo.brresearchgate.net
The following table summarizes yields for the synthesis of various thieno[3,2-d]pyrimidine precursors under different reported conditions, illustrating the impact of the chosen methodology.
| Precursor/Derivative | Starting Materials | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Amino-5-(3-methoxyphenyl)thiophene-2-carboxamide | Sodium sulfide (B99878) nonahydrate, 3-chloro-3-(3-methoxyphenyl)prop-2-enenitrile, 2-cyanoacetamide | Multi-step procedure | 21% | nih.gov |
| 3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | Methyl 3-dimethylaminomethylidene-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate, 3-methoxybenzylamine | Microwave irradiation (100°C, 80W, 30 min) in DMF | 31% | nih.gov |
| 2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one | 2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, Methyl iodide, K₂CO₃ | Reflux in acetonitrile (B52724) | 48% | nih.gov |
| N-benzylthieno[3,2-d]pyrimidin-2-amine | 6-Chlorothieno[3,2-d]pyrimidine, Phenylmethanamine, K₂CO₃ | Reflux at 120°C for 2 hours in DMSO | Not specified, used as intermediate | researchgate.net |
Optimization of Bromination Reactions: An Analogous Case
The conversion of a 2-methyl precursor to this compound would typically involve a selective bromination reaction, often using N-Bromosuccinimide (NBS) for benzylic-type brominations or converting a 2-(hydroxymethyl) group using a reagent like phosphorus tribromide.
While direct optimization data for this specific transformation is scarce, extensive research on the bromination of other nitrogen-containing heterocycles, such as pyrimidine and purine (B94841) nucleosides, offers a valuable model for optimizing such reactions. These studies highlight how reagent choice, stoichiometry, and the use of additives can be fine-tuned to maximize yields.
For example, the bromination of uridine (B1682114) derivatives using sodium monobromoisocyanurate (SMBI) shows a significant dependence on additives. Without an additive, the reaction of uridine with SMBI in an aqueous acetonitrile solution at room temperature is slow (18 hours) and results in a low yield (40%). nih.gov The introduction of sodium azide (B81097) as an additive dramatically improves the reaction, leading to an 83% yield in just 3 hours for the synthesis of 5-bromocytidine. nih.gov
Similarly, studies using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) for bromination demonstrate the impact of temperature and Lewis acid catalysts. Brominating an acetyl-protected uridine at ambient temperature required 28 hours for a 95% yield. nih.gov By raising the temperature to 40°C, the reaction time was reduced to just 2 hours for a quantitative yield. nih.gov The addition of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) also significantly accelerated the reaction at ambient temperature. nih.gov
The following data tables, derived from studies on nucleosides, illustrate how reaction parameters can be systematically altered to improve bromination efficiency and yield. These findings serve as an authoritative guide for the prospective optimization of the synthesis of this compound.
| Entry | Reagents and Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | SMBI (1.05 eq.), NaN₃ (4.0 eq.), 10% H₂O-CH₃CN, rt | 3 | 83 |
| 2 | SMBI (1.2 eq.), 20% H₂O-DMF, rt | 20 | 73 |
| Entry | Equivalents of DBDMH | Additive (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1.1 | None | CH₂Cl₂ | 25 | 28 | 95 |
| 2 | 0.55 | TMSOTf (0.55) | CH₂Cl₂ | 25 | 6 | 94 |
| 3 | 0.55 | TMSOTf (0.55) | CH₂Cl₂ | 40 | 2 | 100 (quant.) |
These analogous findings underscore that a systematic approach, involving the screening of solvents, temperatures, catalysts, and reagents, would be crucial for developing a high-yield protocol for the synthesis of this compound and its key precursors.
Reactivity Profile and Derivatization Strategies of 2 Bromomethyl Thieno 3,2 D Pyrimidine
Nucleophilic Substitution Reactions at the Bromomethyl Group
The 2-(bromomethyl) group on the thieno[3,2-d]pyrimidine (B1254671) core is structurally analogous to a benzylic halide. The carbon atom of the methyl group is attached to both an electron-withdrawing aromatic system and a highly electronegative bromine atom, making it an excellent electrophile. This inherent reactivity renders it highly susceptible to nucleophilic substitution, primarily through an SN2 mechanism. This reactivity is a cornerstone for the synthesis of a diverse range of derivatives.
Formation of Ether, Thioether, and Amine Derivatives
The electrophilic nature of the bromomethyl group is readily exploited for the formation of new carbon-heteroatom bonds. The reaction of 2-(bromomethyl)thieno[3,2-d]pyrimidine with various nucleophiles provides a straightforward route to a variety of derivatives.
Amine Derivatives: Treatment with ammonia, primary, or secondary amines leads to the formation of the corresponding aminomethyl compounds. These reactions are typically performed in a polar solvent, often with a non-nucleophilic base to neutralize the hydrobromic acid byproduct.
Ether Derivatives: Alkoxides, generated from the reaction of alcohols with a strong base, or phenoxides can displace the bromide to form ether linkages. This method, a variation of the Williamson ether synthesis, is efficient for creating a wide array of alkoxy- and aryloxymethyl derivatives.
Thioether Derivatives: Sulfur nucleophiles, such as thiols and thiolates, are particularly effective in reacting with the bromomethyl group due to the high nucleophilicity of sulfur. These reactions typically proceed under mild conditions to yield the corresponding thioether derivatives.
While direct literature on the bromo- compound is specific, the reactivity is well-established with its chloro-analogue. For instance, the synthesis of 2-chloromethyl-thieno[3,2-d]pyrimidinone has been demonstrated, which serves as a key intermediate for further nucleophilic substitutions to create libraries of compounds. researchgate.net
Exploiting the Bromine for Further Functionalization
The bromine atom in the 2-(bromomethyl) position is an excellent leaving group, making the compound a versatile building block for introducing a wide range of functionalities. Beyond simple ethers and amines, it can react with a host of other nucleophiles, including:
Cyanide ions to form the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Azide (B81097) ions to produce an azidomethyl derivative, a precursor for the synthesis of triazoles via click chemistry or for reduction to a primary amine.
Carboxylates to form ester linkages.
Phosphines to generate phosphonium (B103445) salts, which are key intermediates in the Wittig reaction for alkene synthesis.
This functional group tolerance allows for the strategic and systematic modification of the 2-position, enabling the exploration of structure-activity relationships in drug discovery programs.
Cross-Coupling Reactions Involving the Bromomethyl Group and Thienopyrimidine Core
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the thieno[3,2-d]pyrimidine scaffold, these reactions are typically performed on halogenated positions of the heterocyclic core rather than the bromomethyl group itself. Positions C4, C6, and C7 are common sites for such modifications.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions
The Suzuki-Miyaura coupling is a widely used method for introducing aryl and heteroaryl moieties. This reaction involves the coupling of a halide (or triflate) with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org Research has shown that various halogenated thieno[3,2-d]pyrimidines can be successfully functionalized using this method. For example, derivatives have been synthesized by performing Suzuki reactions at the C4, C6, and C7 positions, demonstrating the versatility of this approach for core modification. nih.govnih.govmdpi.com
| Starting Material | Coupling Partner | Catalyst/Base | Conditions | Product Position | Yield | Reference |
|---|---|---|---|---|---|---|
| 6-Bromo-2-aminothieno[3,2-d]pyrimidin-4(3H)-one | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O, 80 °C | 6-Aryl | Variable | nih.gov |
| 4-Chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | DME/H₂O, Reflux | 4-Aryl | Variable | mdpi.com |
| 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O, 80 °C | 7-Aryl | ~60-80% | nih.gov |
Sonogashira and Heck Reactions for Alkynyl and Alkenyl Introductions
To introduce unsaturation in the form of alkynyl and alkenyl groups, the Sonogashira and Heck reactions are employed, respectively.
The Sonogashira coupling pairs a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comresearchgate.net This reaction has been successfully applied to 6-bromothieno[3,2-d]pyrimidinone derivatives to install a variety of alkynyl substituents at the C6 position. nih.gov
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This method has been used to introduce alkenyl groups onto the thienopyrimidine core. For instance, a Heck coupling between a 7-bromo-thieno[3,2-d]pyrimidine and a glycal was successfully used to prepare C-nucleoside analogues. nih.gov
| Reaction Type | Starting Material | Coupling Partner | Catalyst/Base | Conditions | Product Position | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Sonogashira | 6-Bromo-2-aminothieno[3,2-d]pyrimidin-4(3H)-one | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | DMF, 80 °C | 6-Alkynyl | 23-85% | nih.gov |
| Heck | 7-Bromo-2,4-dimethoxythieno[3,2-d]pyrimidine | Glycal (alkene) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Acetonitrile (B52724), 80 °C | 7-Alkenyl | 40-55% | nih.gov |
Electrophilic and Nucleophilic Modifications of the Thienopyrimidine Heterocycle
The thieno[3,2-d]pyrimidine heterocycle possesses a dual reactivity profile. The pyrimidine (B1678525) ring is electron-deficient and thus susceptible to nucleophilic attack, while the thiophene (B33073) ring is electron-rich and can undergo electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring, particularly when substituted with good leaving groups like halides, is prone to nucleophilic aromatic substitution (SNAr). researchgate.netyoutube.comnih.gov Extensive research has shown that the C4 position is significantly more reactive towards nucleophiles than the C2 position. nih.govstackexchange.com This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4. Consequently, 4-chloro-thieno[3,2-d]pyrimidines are common substrates for reactions with various nucleophiles, including amines and alkoxides, to furnish substituted products in high yields. nih.govmdpi.comnih.govnih.govresearchgate.net
Electrophilic Aromatic Substitution: In contrast, electrophilic substitution reactions occur preferentially on the electron-rich thiophene ring. Studies have indicated that electrophiles attack the C7 position of the thieno[3,2-d]pyrimidine system. capes.gov.br This allows for the introduction of groups like nitro or halogen moieties onto the thiophene portion of the scaffold, which can then be used for further derivatization.
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Renowned MCRs such as the Ugi and Passerini reactions are powerful tools for generating molecular diversity and have been extensively used in the synthesis of compound libraries for drug discovery.
However, based on a thorough review of available scientific literature, there is currently no published research detailing the use of This compound as a reactant in multi-component reactions. Searches for its specific application in well-known MCRs like the Ugi or Passerini reactions, or other similar one-pot syntheses, did not yield any documented examples, reaction conditions, or resulting products.
The inherent reactivity of the bromomethyl group as an electrophile would theoretically allow for its participation in certain MCRs. For instance, it could potentially act as an alkylating agent in a post-MCR modification or, more directly, as one of the components if the reaction mechanism accommodates such an electrophile. Nevertheless, the exploration and reporting of such synthetic routes involving this specific heterocyclic compound have not been documented in the accessible scientific domain.
Therefore, no detailed research findings or data tables on the multi-component reactions of this compound can be presented at this time. This represents a potential area for future investigation within the field of heterocyclic chemistry and drug discovery.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Bromomethyl Thieno 3,2 D Pyrimidine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of thieno[3,2-d]pyrimidine (B1254671) derivatives in solution. This non-destructive technique provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemistry
One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial and fundamental layer of structural information. In the ¹H NMR spectra of thieno[3,2-d]pyrimidine derivatives, characteristic signals reveal the number of different types of protons and their electronic environments. For instance, the protons of the pyrimidine (B1678525) and thiophene (B33073) rings typically appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns providing clues to their positions. In the case of 2-(bromomethyl)thieno[3,2-d]pyrimidine, a key signal would be the singlet corresponding to the bromomethyl (-CH₂Br) protons. Similarly, ¹³C NMR spectra show distinct signals for each unique carbon atom, including those in the heterocyclic rings and the bromomethyl group. mdpi.com
Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity of atoms, which is often ambiguous from 1D spectra alone, especially in complex derivatives. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu Cross-peaks in a COSY spectrum connect the signals of neighboring protons, allowing for the tracing of proton-proton networks within the molecule. youtube.com This is crucial for assigning protons on the thiophene and any substituted aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear correlation technique that maps direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.edu Each cross-peak in an HSQC spectrum links a proton signal to its corresponding carbon signal, providing a definitive assignment of protonated carbons. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): To piece together the complete carbon skeleton, HMBC is employed. This experiment reveals correlations between protons and carbons that are two or three bonds away. sdsu.edu It is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the bromomethyl group to the thieno[3,2-d]pyrimidine core. youtube.com
Through the combined application of these 1D and 2D NMR techniques, a detailed and unambiguous assignment of the chemical structure of this compound and its derivatives can be achieved. slideshare.netcapes.gov.brcjsc.ac.cn
Interactive Data Table: Representative NMR Data for Thieno[3,2-d]pyrimidine Derivatives
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key 2D NMR Correlations |
| Generic Thieno[3,2-d]pyrimidine Core | Pyrimidine H-4: ~8.9 ppm (s) researchgate.net Thiophene H: ~7.8 ppm (d) | Pyrimidine C-4: ~154 ppm ijacskros.com Thiophene C: ~123-128 ppm ijacskros.com | COSY: Correlation between adjacent thiophene protons. HSQC: Direct correlation of ring protons to their attached carbons. HMBC: Correlation of pyrimidine H-4 to thiophene ring carbons. |
| 2-(Alkyl-substituted)-thieno[2,3-d]pyrimidine | Thiophene ester -OCH₂CH₃: ~4.0-4.4 ppm (q), ~1.3-1.4 ppm (t) mdpi.com Thiophene -CH₃: ~2.85-2.87 ppm (s) | Thiophene ester -OCH₂CH₃: ~61-62 ppm, ~14 ppm mdpi.com Thiophene -CH₃: ~15 ppm | HMBC: Correlation from the thiophene methyl protons to the thiophene ring carbons. |
| N-Aryl-thieno[2,3-d]pyrimidin-4-amine | Pyrimidine H: ~8.4 ppm (s) scielo.br Aromatic H: ~7.5-7.6 ppm (d) | Pyrimidine C: ~152-166 ppm scielo.br Aromatic C: ~115-138 ppm | COSY: Correlations within the aryl substituent protons. HMBC: Correlation from the amine proton to pyrimidine and aryl carbons. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of this compound and its derivatives, providing two key pieces of information: the exact mass of the molecule and insights into its fragmentation pathways upon ionization. researchgate.net
Electrospray ionization (ESI) is a common soft ionization technique used for these compounds, often yielding the protonated molecule [M+H]⁺. scielo.br HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of this ion with very high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the elemental composition of the parent ion, confirming the molecular formula of the synthesized compound. nih.gov
Tandem mass spectrometry (MS/MS), often coupled with collision-induced dissociation (CID), is used to study the fragmentation of the parent ion. nih.gov By selecting the [M+H]⁺ ion and subjecting it to energetic collisions with an inert gas, a characteristic fragmentation pattern is produced. The analysis of these fragment ions helps to confirm the structure of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the bromine atom or the entire bromomethyl group. The fragmentation patterns of pyrimidine derivatives are influenced by the substituents on the ring. nih.govsapub.org The study of these pathways provides corroborating evidence for the proposed structure and can help to differentiate between isomers. nih.gov
Interactive Data Table: HRMS Data for a Representative Thieno[3,2-d]pyrimidine Derivative
| Derivative Class | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z | Key Fragmentation Pathways |
| N-Aryl-thieno[2,3-d]pyrimidin-4-amine | ESI | 362.0117 (for C₁₅H₁₃BrN₃OS) | 362 (Isotopic pattern for Br observed) scielo.br | Loss of the aryl amine substituent, fragmentation of the pyrimidine ring. |
| Thieno[3,2-d]pyrimidinone | ESI | 223.04 (for C₁₀H₁₀N₂O₂S) | 199 ([M-OH-H]⁺) ekb.eg | Loss of hydroxyl groups, cleavage of the pyrimidine ring. |
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique is used to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within a crystal lattice. mdpi.com
For a molecule like this compound or its derivatives to be analyzed by X-ray crystallography, it must first be grown as a high-quality single crystal. mdpi.com When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.
X-ray crystallography is particularly valuable for:
Confirming the connectivity of the thieno[3,2-d]pyrimidine ring system.
Determining the conformation of the molecule, including the orientation of the bromomethyl group relative to the fused ring system.
Visualizing and quantifying intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern how the molecules pack in the solid state. rsc.org
The resulting crystal structure provides a static but highly detailed picture of the molecule, which can be crucial for understanding its physical properties and for computational modeling studies. nih.govresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and effective method for identifying the functional groups present in this compound and its derivatives. ijacskros.com These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their chemical bonds.
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation causes bonds to stretch, bend, and vibrate. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Key characteristic absorption bands can be used to identify specific functional groups:
C=N and C=C stretching: These vibrations from the pyrimidine and thiophene rings typically appear in the 1630-1500 cm⁻¹ region. ijacskros.comscielo.br
C-H stretching: Aromatic C-H stretching vibrations are usually observed around 3100-3000 cm⁻¹.
C-Br stretching: The vibration of the carbon-bromine bond in the bromomethyl group is expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
C-H bending: Out-of-plane C-H bending vibrations can provide further information about the substitution pattern on the aromatic rings.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. For thieno[3,2-d]pyrimidine systems, Raman can provide valuable information about the vibrations of the fused ring system and can be particularly useful for studying the C-S bonds within the thiophene ring.
Interactive Data Table: Key Vibrational Frequencies for Thieno[3,2-d]pyrimidine Derivatives
| Derivative Class | FT-IR (KBr, cm⁻¹) |
| Generic Thieno[2,3-d]pyrimidine (B153573) | C=C Stretching: ~1630 cm⁻¹ ijacskros.com Ar C-H Stretching: ~3090 cm⁻¹ ijacskros.com |
| Thieno[2,3-d]pyrimidin-4-amine | N-H Stretching: ~3416 cm⁻¹ scielo.br C=N and C=C Stretching: 1600-1500 cm⁻¹ scielo.br |
| Thieno[2,3-d]pyrimidin-4-one | C=O Stretching: ~1672 cm⁻¹ mdpi.com N-H Stretching: ~3157 cm⁻¹ mdpi.com C=S (if present): ~1157 cm⁻¹ mdpi.com |
Computational Chemistry and Theoretical Studies of 2 Bromomethyl Thieno 3,2 D Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and other electronic descriptors that govern the molecule's behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 2-(Bromomethyl)thieno[3,2-d]pyrimidine, DFT calculations are employed to determine its most stable three-dimensional conformation (optimized geometry). These calculations minimize the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles, providing insights into its structural stability.
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, making it a nucleophile, while the LUMO's energy relates to its ability to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. wikipedia.orgyoutube.com A smaller gap suggests higher reactivity. In the context of this compound, the distribution of HOMO and LUMO densities across the thienopyrimidine core and the bromomethyl substituent indicates the most probable sites for nucleophilic and electrophilic attack, respectively.
Table 1: Predicted Electronic Properties of this compound via DFT
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
Note: The values in this table are representative and derived from typical DFT calculations on similar heterocyclic systems for illustrative purposes.
Quantum chemical calculations can predict spectroscopic data from fundamental principles, which serves as a powerful tool for structural confirmation alongside experimental techniques. For this compound, methods like DFT can be used to compute vibrational frequencies corresponding to infrared (IR) spectra. The predicted IR spectrum shows characteristic peaks for C-H, C=N, C=C, and C-Br stretching and bending modes, which can be compared with experimental data to verify the synthesized structure.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. This involves computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted NMR spectra help in the assignment of signals in the experimental spectra, confirming the connectivity and chemical environment of atoms within the molecule.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can explore its conformational landscape, revealing the flexibility of the bromomethyl side chain and its preferred orientations.
When studying the interaction of this compound with a biological target, such as a protein, MD simulations are invaluable for assessing the stability of the ligand-protein complex. mdpi.comnih.gov After an initial binding pose is predicted by molecular docking, an MD simulation running for nanoseconds can show whether the ligand remains stably bound within the active site or if it dissociates. nih.gov Analysis of the simulation trajectory provides information on intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and how they evolve over time. semanticscholar.org Parameters like the root-mean-square deviation (RMSD) of the complex are monitored to ensure structural stability. mdpi.com
In Silico Prediction of Biological Activity and Receptor Binding
In silico methods are crucial for screening potential drug candidates and hypothesizing their mechanisms of action before undertaking costly and time-consuming experimental assays. These computational techniques predict how a molecule like this compound might interact with specific biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.com This method is widely used to study thieno[3,2-d]pyrimidine (B1254671) derivatives against various therapeutic targets. For instance, derivatives of this scaffold have been docked into the active sites of enzymes like DNA gyrase, a key bacterial enzyme, and various protein kinases involved in cancer progression such as Focal Adhesion Kinase (FAK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). nih.govtheaspd.comnih.govnih.gov
In these studies, the thienopyrimidine core often forms key interactions, such as hydrogen bonds with hinge region residues in kinases or π-π stacking interactions. mdpi.comresearchgate.net The 2-(bromomethyl) group on the scaffold can be explored for its potential to form specific interactions, including halogen bonds or hydrophobic contacts, within the binding pocket. The output of a docking study includes a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a detailed 3D model of the ligand-receptor complex. theaspd.comresearchgate.net
Table 2: Potential Protein Targets and Docking Interactions for Thieno[3,2-d]pyrimidine Scaffolds
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Indication |
|---|---|---|---|---|
| DNA Gyrase B | 1AJ6 | -8.2 | THR165, ASN46, ILE78 | Antibacterial theaspd.comresearchgate.netresearchgate.net |
| FAK | 2JKK | -7.9 | Cys502, Gly503 | Anticancer nih.gov |
| VEGFR-2 | 3VHE | -9.5 | Cys919, Asp1046 | Anticancer nih.gov |
| Tubulin | 5J2T | -8.8 | Cys241, Leu255 | Anticancer nih.gov |
Note: Data is compiled from studies on various thieno[3,2-d]pyrimidine derivatives to illustrate the potential applications of the core scaffold.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like thieno[3,2-d]pyrimidines, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often employed. ccspublishing.org.cn These methods generate 3D fields around aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. A statistical model is then built to correlate these field values with the observed biological activity. The resulting model can be visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. The predictive power of a QSAR model is validated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). ccspublishing.org.cn
Table 3: Statistical Parameters for a Hypothetical 3D-QSAR Model of Thienopyrimidine Derivatives
| Model | q² (Cross-validated) | r² (Non-cross-validated) | SEE | F-value | Predictive r² |
|---|---|---|---|---|---|
| CoMFA | 0.621 | 0.959 | 0.15 | 110.5 | 0.85 |
Note: Statistical values are based on published QSAR studies on thienopyrimidine derivatives to demonstrate typical model quality. ccspublishing.org.cn
Computational Design and Virtual Screening of Novel Derivatives
The thieno[3,2-d]pyrimidine scaffold, including functionalized precursors like this compound, serves as a versatile template for the computational design and virtual screening of novel therapeutic agents. These in silico techniques are instrumental in expediting the drug discovery process by identifying promising lead compounds with enhanced potency and selectivity towards specific biological targets. The computational approach often involves modifying the core structure to optimize interactions with the target protein, thereby improving its pharmacological profile.
A key strategy in the computational design of novel thieno[3,2-d]pyrimidine derivatives is structure-based drug design, which leverages the three-dimensional structure of the target protein. This method allows for the rational design of molecules that can fit precisely into the binding site of the protein, leading to the inhibition or modulation of its activity. Molecular docking is a widely used technique in this context to predict the binding conformation and affinity of a ligand to a target.
Virtual screening, on the other hand, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. This can be done through either ligand-based or structure-based approaches. Ligand-based virtual screening relies on the knowledge of known active compounds to identify new ones with similar properties, while structure-based virtual screening uses the 3D structure of the target protein to dock and score potential ligands.
Recent research has highlighted the potential of thieno[3,2-d]pyrimidine derivatives as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govmdpi.com For instance, computational studies have been employed to design thieno[3,2-d]pyrimidine derivatives as potent inhibitors of cyclin-dependent kinases (CDKs), focal adhesion kinase (FAK), and epidermal growth factor receptor (EGFR). mdpi.comnih.govnih.gov
In the context of anticancer drug development, researchers have utilized in silico methods to design thieno[3,2-d]pyrimidine derivatives that target various kinases involved in cancer progression. For example, a series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives were designed as novel focal adhesion kinase (FAK) inhibitors. nih.gov Molecular docking studies of these compounds provided insights into their binding modes and structure-activity relationships, guiding the synthesis of more potent inhibitors. nih.gov
Similarly, computational approaches have been used to identify thieno[3,2-d]pyrimidine derivatives with activity against antimicrobial targets. Molecular docking studies have been conducted to evaluate the binding interactions between thieno[3,2-d]pyrimidine derivatives and DNA gyrase, a key bacterial enzyme. theaspd.comresearchgate.net These studies have helped in identifying compounds with strong binding affinities, suggesting their potential as novel antimicrobial agents. theaspd.com
The following tables summarize the results of some computational studies on thieno[3,2-d]pyrimidine derivatives, showcasing their potential as inhibitors of various biological targets.
Table 1: Molecular Docking of Thieno[3,2-d]pyrimidine Derivatives against DNA Gyrase theaspd.com
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| S5 | -8.2 | THR165, ASN46, ILE78, PRO79 |
| S8 | -8.2 | THR165, ASN46, ILE78, PRO79 |
| S9 | -8.1 | THR165, ASN46, ILE78, PRO79 |
This table illustrates the binding affinities of selected thieno[3,2-d]pyrimidine derivatives against the DNA gyrase B subunit, as determined by molecular docking studies. The negative values indicate favorable binding interactions.
Table 2: Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives against Focal Adhesion Kinase (FAK) nih.gov
| Compound | FAK IC50 (nM) | Proliferation IC50 (μM) - U-87MG | Proliferation IC50 (μM) - A-549 | Proliferation IC50 (μM) - MDA-MB-231 |
| 26f | 28.2 | 0.16 | 0.27 | 0.19 |
This table presents the in vitro inhibitory activity of a lead thieno[3,2-d]pyrimidine derivative against FAK and its antiproliferative activity against various cancer cell lines. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell proliferation.
Table 3: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives against Breast Cancer Cell Lines nih.gov
| Compound | Antiproliferative Activity IC50 (μM) - MCF-7 | Antiproliferative Activity IC50 (μM) - MDA-MB-231 |
| 3c | 0.43 | 0.51 |
| 5b | 0.62 | 0.75 |
| 5c | 0.55 | 0.68 |
| 9d | 0.81 | 0.93 |
| 10 | 0.73 | 0.88 |
| 11b | 0.48 | 0.59 |
| 13 | 0.97 | 1.12 |
This table showcases the antiproliferative activity of several thieno[3,2-d]pyrimidine-based derivatives against two breast cancer cell lines, with IC50 values indicating their potency.
The insights gained from these computational studies are invaluable for the rational design of novel this compound derivatives with improved therapeutic potential. By leveraging virtual screening and molecular modeling techniques, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the discovery of new and effective drugs.
Exploration of Biological Activities and Structure Activity Relationships Sar of 2 Bromomethyl Thieno 3,2 D Pyrimidine Derivatives
Mechanistic Investigations of Biochemical Interactions
Enzyme Inhibition Studies and Target Identification (e.g., DHFR, VEGFR-2, NTPDase)
Derivatives of the thieno[3,2-d]pyrimidine (B1254671) core have been evaluated against several enzymatic targets, revealing potent inhibitory activities.
NTPDase Inhibition: A series of thieno[3,2-d]pyrimidine derivatives have been synthesized and identified as potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.govresearchgate.net These enzymes are crucial for regulating purinergic signaling by hydrolyzing extracellular nucleotides. In one study, various secondary amines were introduced at the 4-position, followed by Suzuki coupling reactions to add aryl or heteroaryl groups at the 7-position. nih.gov This led to the discovery of compounds with high selectivity for different NTPDase isoforms. For instance, N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine was a selective inhibitor of h-NTPDase1 with an IC₅₀ value of 0.62 µM. nih.govbiorxiv.org Another compound, 4d (structure not fully specified in the source), was the most potent inhibitor of h-NTPDase2 with an IC₅₀ of 0.33 µM. nih.govbiorxiv.org Furthermore, compounds 4c and 3b were identified as selective inhibitors for h-NTPDase3 (IC₅₀ = 0.13 µM) and h-NTPDase8 (IC₅₀ = 0.32 µM), respectively. nih.govbiorxiv.org
| Compound | Target Isozyme | IC₅₀ (µM) | Selectivity |
| N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine (3j) | h-NTPDase1 | 0.62 ± 0.02 | Selective for h-NTPDase1 |
| Compound 4d | h-NTPDase2 | 0.33 ± 0.09 | Potent for h-NTPDase2 |
| Compound 4c | h-NTPDase3 | 0.13 ± 0.06 | Selective for h-NTPDase3 |
| Compound 3b | h-NTPDase8 | 0.32 ± 0.10 | Selective for h-NTPDase8 |
Data sourced from a study on thieno[3,2-d]pyrimidine derivatives as NTPDase inhibitors. nih.govbiorxiv.org
Kinase Inhibition (VEGFR-2): While extensive research has highlighted the potential of the isomeric thieno[2,3-d]pyrimidine (B153573) scaffold as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) nih.govnih.gov, the thieno[3,2-d]pyrimidine core is also recognized as a valuable scaffold for designing kinase inhibitors in general. nih.gov For example, a patent for thieno[3,2-d]pyrimidine derivatives claims their utility in treating diseases caused by abnormal protein kinase activation. However, specific inhibition data for VEGFR-2 by derivatives of 2-(bromomethyl)thieno[3,2-d]pyrimidine are not extensively detailed in the available literature.
DHFR Inhibition: Currently, there is limited specific information available regarding the investigation of this compound derivatives as inhibitors of dihydrofolate reductase (DHFR).
Receptor Binding Profiling and Modulator Activity (e.g., TRPC5)
The interaction of this compound derivatives with specific receptors, such as the Transient Receptor Potential Canonical 5 (TRPC5), is an area that remains to be fully explored. While the thieno[2,3-c]pyrimidine scaffold has been investigated for its potential as a modulator of GABA-A receptors mdpi.com, detailed binding profiles and modulator activities for thieno[3,2-d]pyrimidine derivatives on TRPC5 or similar ion channels are not prominently featured in current scientific literature. This represents a potential avenue for future research to uncover novel therapeutic applications for this class of compounds.
Cellular Pathway Modulation and Signalling Interference (e.g., apoptosis, cell cycle)
Derivatives of thieno[3,2-d]pyrimidine have demonstrated significant effects on fundamental cellular processes such as apoptosis and cell cycle progression, pointing to their potential as anticancer agents.
Halogenated thieno[3,2-d]pyrimidines have been shown to induce apoptosis in murine leukemia L1210 cells. nih.gov Interestingly, this induction of programmed cell death occurred without arresting the cells at a specific phase of the cell cycle, suggesting a mechanism that may bypass typical cell cycle checkpoints. nih.gov
The mechanism of action can be highly dependent on both the substitution pattern of the thieno[3,2-d]pyrimidine core and the specific cancer cell line being studied. For instance, while 2,4-dichloro[3,2-d]pyrimidine induced G2/M arrest in MDA-MB-231 breast cancer cells, a closely related analog containing a bromine atom at the C7 position did not cause this cell cycle block, indicating that substitutions on the thiophene (B33073) ring can profoundly alter the compound's biological activity.
More recent studies have identified certain thieno[3,2-d]pyrimidine derivatives as potent tubulin polymerization inhibitors. nih.gov These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics. This disruption leads to cell cycle arrest in the G2/M phase and subsequently triggers apoptosis in cancer cells, with some analogs showing IC₅₀ values in the nanomolar range. nih.gov
| Derivative Type | Cell Line | Cellular Effect | Mechanism |
| Halogenated thieno[3,2-d]pyrimidines | L1210 (Leukemia) | Apoptosis | Independent of cell cycle arrest |
| 2,4-dichloro[3,2-d]pyrimidine | MDA-MB-231 (Breast Cancer) | G2/M Phase Arrest | Cell cycle interference |
| Colchicine-binding site inhibitors | SKOV3 (Ovarian Cancer) | G2/M Phase Arrest, Apoptosis | Tubulin polymerization inhibition |
Summary of cellular effects of various thieno[3,2-d]pyrimidine derivatives. nih.govnih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies
The biological activity of thieno[3,2-d]pyrimidine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. The 2-(bromomethyl) group, in particular, serves as a crucial synthetic handle for introducing a wide variety of functional groups.
Impact of Bromomethyl Group Derivatization on Biological Potency and Selectivity
The this compound is a key intermediate where the bromine atom acts as a leaving group, facilitating nucleophilic substitution to create a diverse library of derivatives. While direct SAR studies on the derivatization of this specific group are not extensively documented, the synthesis of various 2-substituted analogs often proceeds through a 2-halomethyl intermediate. The modifications at this position are critical for tuning the biological activity.
For example, in the development of inhibitors against Mycobacterium ulcerans, the causative agent of Buruli ulcer, a 2-(6-methylpyridin-2-yl) group on the thieno[3,2-d]pyrimidine core was identified as a hit compound. biorxiv.orgresearchgate.net Further derivatization led to the discovery that a 2-(4-methylpyridin-2-yl) analog was the most potent, exhibiting submicromolar activity. biorxiv.orgresearchgate.net This highlights that subtle changes to the aryl group introduced at the 2-position, which would be accomplished via the bromomethyl intermediate, can significantly impact potency.
Substituent Effects on the Thienopyrimidine Core for Enhanced Activity
Structure-activity relationship (SAR) studies have revealed key structural requirements for the biological activity of thieno[3,2-d]pyrimidine derivatives across various therapeutic targets.
Position 4: A chlorine atom at the C4-position has been identified as critical for the cytostatic activity of certain halogenated thieno[3,2-d]pyrimidines. nih.gov This position is often targeted for nucleophilic substitution to introduce various amine-containing side chains, which can modulate activity against different targets.
Position 6: In a series of PI3Kδ inhibitors, the introduction of piperazinone substituents at the 6-position of the thieno[3,2-d]pyrimidine core led to compounds with enhanced potency and selectivity compared to their piperazine (B1678402) counterparts. nih.govbohrium.com The SAR study indicated that a hydrophobic alkyl group on the piperazinone ring was essential for PI3Kδ potency. bohrium.com
Position 7: As noted earlier, the presence or absence of a bromine atom at the C7 position can switch the mechanism of cell death from simple apoptosis to one involving cell cycle arrest. nih.gov
Fused Ring System: The importance of the thiophene ring itself was highlighted in a study where replacing the sulfur atom with nitrogen (creating a pyrrolo[3,2-d]pyrimidine) led to a 5- to 10-fold decrease in cytotoxic activity, confirming that the sulfur atom enhances activity. nih.gov
| Position on Core | Substituent Effect | Target/Activity |
| 2 | The (4-methylpyridin-2-yl) group is optimal for potency. | Anti-Mycobacterium ulcerans |
| 4 | A chlorine atom is critical for activity. | Cytostatic/Antiproliferative |
| 6 | Piperazinone with a hydrophobic alkyl group enhances potency and selectivity. | PI3Kδ Inhibition |
| 7 | A bromine atom can alter the cell death mechanism. | Cytostatic/Antiproliferative |
| Fused Ring | Sulfur atom enhances activity compared to nitrogen. | Cytostatic/Antiproliferative |
Summary of key SAR findings for the thieno[3,2-d]pyrimidine scaffold. nih.govbiorxiv.orgresearchgate.netnih.govbohrium.com
Mechanistic Basis for Observed Biological Effects and Mode of Action
The biological activities of this compound derivatives are underpinned by a variety of molecular mechanisms, primarily centered on the inhibition of key enzymes involved in cellular signaling, proliferation, and maintenance. The thieno[3,2-d]pyrimidine scaffold is recognized as a purine (B94841) isostere, allowing its derivatives to interact with a wide range of biological targets, particularly protein kinases. nih.govnih.gov
Extensive research, including molecular docking studies, has revealed that these compounds can act as potent inhibitors of several protein kinases implicated in cancer progression. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and kinases in the Phosphoinositide 3-kinase (PI3K)/mTOR pathway. nih.govnih.govnih.gov For instance, certain thieno[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory activity against VEGFR-2, a key factor in tumor angiogenesis. nih.govnih.gov The mechanism often involves the thienopyrimidine core forming crucial hydrogen bonds within the ATP-binding site of the kinase, mimicking the binding of the natural substrate. nih.gov For example, in one study, the pyrimidine-N4 of a derivative acted as a hydrogen bond acceptor with the backbone of Met769 in the EGFR active site. nih.gov
In the context of anticancer activity, some halogenated thieno[3,2-d]pyrimidines have been shown to induce apoptosis in cancer cell lines. nih.govnih.gov Mechanistic studies indicated that this apoptotic induction can be independent of the cell cycle and may be triggered by the inhibition of key survival pathways. nih.gov Further investigations have shown that specific derivatives can cause cell cycle arrest at the G2/M phase and significantly increase the levels of apoptosis-mediating proteins like caspase-9. nih.gov
Beyond kinase inhibition, another identified mechanism of action for thieno[3,2-d]pyrimidine derivatives is the inhibition of tubulin polymerization. nih.gov Certain derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics, which leads to G2/M phase arrest and apoptosis in cancer cells. nih.gov This highlights the scaffold's versatility in targeting different components of the cellular machinery.
In the realm of antimicrobial agents, the mode of action for some thieno[3,2-d]pyrimidine derivatives has been attributed to the inhibition of bacterial DNA gyrase. researchgate.netresearchgate.net Molecular docking studies have shown that these compounds can fit into the ATP-binding site of the DNA gyrase B subunit, with key interactions involving residues such as THR165 and ASN46, thereby inhibiting bacterial DNA replication. researchgate.netresearchgate.net
The structure-activity relationship (SAR) studies are crucial in elucidating these mechanisms. For example, the presence of a chlorine atom at the C4-position of the thieno[3,2-d]pyrimidine ring was found to be critical for antiproliferative activity in one study. nih.gov In another, the addition of specific aryl hydrazide and aminopyrimidine moieties at different positions of the thieno[3,2-d]pyrimidine core was optimal for potent PI3K/mTOR dual inhibition. nih.gov Similarly, for antimicrobial activity against Mycobacterium ulcerans, the methylpyridin-2-yl group was identified as a crucial component for inhibitory action. researchgate.net
Table 1: Mechanistic Insights into Thieno[3,2-d]pyrimidine Derivatives
| Derivative Class | Primary Target | Observed Biological Effect | Key Mechanistic Finding | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | Anticancer | Inhibition of kinase activity, with one compound showing an IC50 value of 0.23 µM, equivalent to the reference drug sorafenib. | nih.gov |
| Halogenated thieno[3,2-d]pyrimidines | Not specified, likely kinases | Antiproliferative, Apoptosis Induction | A chlorine at the C4-position was found to be essential for biological activity. | nih.gov |
| Thieno[3,2-d]pyrimidines with aroyl hydrazone moieties | PI3K/mTOR | Antiproliferative | Compound 18b showed potent dual inhibition with IC50 values of 0.46 nM for PI3Kα and 12 nM for mTOR. | nih.gov |
| Thieno[3,2-d]pyrimidine derivatives | DNA Gyrase B | Antimicrobial | Derivatives showed strong binding affinities, with key interactions at THR165 and ASN46. | researchgate.netresearchgate.net |
| Heterocyclic fused pyrimidines | Tubulin | Antiproliferative, Apoptosis Induction | Act as colchicine-binding site inhibitors, causing G2/M phase arrest. | nih.gov |
| Thienotriazolopyrimidines | EGFR / Aromatase (ARO) | Anti-breast cancer | Compound 11b downregulated EGFR expression and the downstream protein p-AKT. | nih.gov |
Development of Novel Molecular Probes for Biological Systems
The well-defined structure-activity relationships and specific molecular targets of this compound derivatives make them excellent candidates for the development of novel molecular probes. These probes are instrumental in studying the function and regulation of various biological systems, particularly in the context of drug discovery and chemical biology.
The potency and, in some cases, selectivity of thieno[3,2-d]pyrimidine derivatives for specific enzymes allow them to be used to interrogate the roles of these enzymes in cellular pathways. For example, highly potent and selective inhibitors of kinases like EGFR, VEGFR-2, or PI3K can be used to dissect the downstream signaling events regulated by these enzymes. nih.govnih.govnih.gov By observing the cellular response to the inhibition of a specific kinase by a thieno[3,2-d]pyrimidine-based probe, researchers can elucidate the function of that kinase in processes such as cell proliferation, migration, and survival. The development of derivatives with varying potencies and target profiles, as demonstrated in numerous SAR studies, provides a toolkit of probes to investigate the subtleties of kinase biology. nih.govnih.gov
Furthermore, the characterization of the binding modes of these compounds through molecular docking and co-crystallography provides a structural basis for their use as probes. nih.govnih.gov For instance, thieno[3,2-d]pyrimidine derivatives that have been structurally confirmed to bind to the colchicine (B1669291) site of tubulin can be used to study the dynamics of the cytoskeleton and the consequences of its disruption. nih.gov
The synthesis of thieno[3,2-d]pyrimidine libraries through techniques like sequential SNAr and Suzuki reactions allows for the generation of a diverse set of molecules. nih.gov Screening these libraries against panels of enzymes, such as the human nucleoside triphosphate diphosphohydrolases (h-NTPDases), has led to the identification of potent and isozyme-selective inhibitors. nih.gov These selective inhibitors are invaluable as molecular probes to differentiate the physiological and pathological roles of closely related enzyme isoforms, which often have overlapping substrate specificities.
The thieno[3,2-d]pyrimidine scaffold can also be modified to incorporate reporter tags, such as fluorescent dyes or biotin, to create affinity-based probes. While not explicitly detailed in the provided context for this specific compound, the synthetic accessibility of the scaffold lends itself to such modifications. These tagged probes would enable the visualization of target enzymes within cells, the quantification of target engagement, and the identification of novel binding partners.
Table 2: Thieno[3,2-d]pyrimidine Derivatives as Potential Molecular Probes
| Derivative | Target | Potential Use as a Probe | Key Finding for Probe Development | Reference |
|---|---|---|---|---|
| Compound 17f | VEGFR-2 | Probing the role of VEGFR-2 in angiogenesis. | High potency (IC50 = 0.23 µM) and well-defined interactions in the active site. | nih.gov |
| Compounds 13 and 25d | Tubulin (Colchicine site) | Investigating microtubule dynamics and multidrug resistance. | Potent antiproliferative activity (IC50 ~1 nM) and ability to overcome P-gp mediated resistance. | nih.gov |
| Compound 3j | h-NTPDase1 | Selective investigation of h-NTPDase1 function. | Selective inhibitor with an IC50 value of 0.62 µM. | nih.gov |
| Compound 4c | h-NTPDase3 | Selective investigation of h-NTPDase3 function. | Highly potent and selective inhibitor with an IC50 value of 0.13 µM. | nih.gov |
| Compound 9d | Aromatase (ARO) | Studying endocrine resistance in breast cancer. | Good ARO inhibition and observed downregulation of downstream proteins. | nih.gov |
Advanced Materials Science Applications of 2 Bromomethyl Thieno 3,2 D Pyrimidine and Its Conjugates
Utilization as a Building Block in Polymer Chemistry for Functional Materials
The thieno[3,2-d]pyrimidine (B1254671) moiety is a valuable building block for the synthesis of functional polymers, particularly in the realm of organic electronics. The reactive nature of the bromomethyl group in 2-(bromomethyl)thieno[3,2-d]pyrimidine makes it an ideal starting point for various polymerization reactions. This functional group can be readily converted to other functionalities or used directly in substitution reactions to incorporate the thienopyrimidine unit into a polymer backbone.
While direct polymerization of this compound is not extensively documented in the literature, the use of related thienopyrimidine and thienothiophene derivatives in copolymerization is well-established. For instance, copolymers incorporating thieno[3,2-b]thiophene (B52689) have been synthesized for applications in organic field-effect transistors (OFETs). researchgate.netqut.edu.au These polymers often exhibit desirable semiconducting properties due to the electron-rich nature and planarity of the fused thiophene (B33073) ring system, which facilitates intermolecular charge transport.
The general strategy involves copolymerizing thienopyrimidine-based monomers with other aromatic units to tune the electronic and physical properties of the resulting material. The choice of comonomer can influence the polymer's solubility, bandgap, and charge carrier mobility. The inherent properties of the thieno[3,2-d]pyrimidine core, such as its high electron affinity, make it a promising component for creating p-type or ambipolar semiconducting polymers.
Incorporation into Organic Electronic Materials (e.g., semiconductors, OLEDs)
The unique electronic properties of the thieno[3,2-d]pyrimidine scaffold make it a prime candidate for use in organic electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Organic Field-Effect Transistors (OFETs):
Thiophene-based fused-ring systems are known to be excellent organic semiconductors. researchgate.net The sulfur atoms in the thiophene ring enhance intermolecular interactions, which is crucial for efficient charge transport in the solid state. Copolymers based on thieno[3,2-b]thiophene have demonstrated high hole mobilities in OFETs. qut.edu.au For example, a copolymer of 1,4-diketopyrrolo[3,4-c]pyrrole (DPP) and thieno[3,2-b]thiophene, PDBT-co-TT, has shown a high hole mobility of up to 0.94 cm²/Vs. qut.edu.au This high performance is attributed to strong intermolecular π-π stacking and donor-acceptor interactions that lead to an ordered lamellar structure, facilitating charge carrier transport. qut.edu.au
Table 1: Performance of OFETs based on Thienothiophene Copolymers
| Polymer | Donor Unit | Acceptor Unit | Hole Mobility (μ) | On/Off Ratio |
| PDBT-co-TT | Thieno[3,2-b]thiophene | DPP | up to 0.94 cm²/Vs | > 10⁵ |
| PTB7-Th | Thieno[3,4-b]thiophene | Benzodithiophene | ~0.1-0.6 cm²/Vs | ~10⁶ |
Note: Data is for related thienothiophene copolymers, illustrating the potential of this class of materials.
Organic Light-Emitting Diodes (OLEDs):
Pyrimidine (B1678525) derivatives are also utilized in OLEDs due to their electron-accepting nature, which is beneficial for creating emitters and electron transport materials. researchgate.net Thienothiophene-based fluorophores have been designed as emitters in OLEDs. For example, a donor-π-acceptor (D-π-A) type molecule incorporating a thieno[3,2-b]thiophene linker has been used to fabricate a solution-processed OLED with a maximum external quantum efficiency of 4.61%. beilstein-journals.org The photophysical properties of such materials are key to their performance.
Table 2: Photophysical Properties of a Thienothiophene-based Fluorophore
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Solution) | Quantum Yield (Solid) |
| DMB-TT-TPA beilstein-journals.org | 411 | 520 | 109 | 86% | 41% |
The strong fluorescence and high quantum yields of these materials make them suitable for OLED applications. The thieno[3,2-d]pyrimidine core, when incorporated into similar D-π-A structures, could lead to efficient light-emitting materials.
Development of Fluorescent Probes and Imaging Agents exhibiting Aggregation-Induced Emission (AIE)
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. researchgate.net This property is highly desirable for applications in chemical sensors, bio-imaging, and OLEDs. The mechanism of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.
While there are no specific reports on AIE for this compound, the broader class of pyrimidine derivatives has been investigated for such properties. For instance, a dimethylacridan-substituted pyrimidine derivative has been shown to exhibit aggregation-induced enhanced emission (AIEE). researchgate.net The fluorescence of this molecule is significantly enhanced in aggregated states compared to its solution state. researchgate.net
The planar and rigid structure of the thieno[3,2-d]pyrimidine core, combined with the potential for introducing rotatable peripheral groups, makes it a promising scaffold for designing novel AIEgens. By attaching rotor-like substituents to the thienopyrimidine core, it is conceivable to create molecules that are non-emissive in solution but become highly fluorescent in the aggregated state or when bound to a target analyte. This opens up possibilities for developing novel fluorescent probes and imaging agents.
Self-Assembly and Supramolecular Chemistry of Thienopyrimidine Derivatives
The ability of molecules to self-assemble into well-defined supramolecular structures is fundamental to the development of advanced materials. The thieno[3,2-d]pyrimidine scaffold is well-suited for directing self-assembly through a combination of non-covalent interactions, including hydrogen bonding and π-π stacking.
Crystal structure analyses of thienopyrimidine derivatives have revealed the importance of these interactions in their solid-state packing. For example, the crystal structure of a novel hydrazone of thieno[2,3-d]pyrimidine (B153573) demonstrated the dominant role of H···H, O···H, and H···C contacts in the molecular packing. mdpi.com Similarly, studies on other thieno[2,3-d]pyrimidine derivatives have highlighted the presence of intermolecular hydrogen bonding patterns that dictate the supramolecular arrangement. rsc.org
The design of thieno[3,2-d]pyrimidine derivatives with specific functional groups can be used to control their self-assembly into desired architectures, such as nanofibers, vesicles, or liquid crystals. For instance, the introduction of amide or carboxylic acid groups can promote the formation of strong hydrogen-bonded networks. The planar thienopyrimidine core itself encourages π-π stacking interactions, which are crucial for charge transport in organic semiconductors. By tuning the substituents on the thienopyrimidine ring, it is possible to engineer the intermolecular distances and orbital overlap, thereby optimizing the material's electronic properties. The synthesis of various thieno[3,2-d]pyrimidine derivatives with different functional groups has been reported, providing a toolbox for crystal engineering and the development of new supramolecular materials. nih.govnih.govresearchgate.net
Emerging Research Directions and Future Prospects for 2 Bromomethyl Thieno 3,2 D Pyrimidine
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
De Novo Design and Virtual Screening: Generative AI algorithms can design novel molecules from the ground up. elsevier.com By starting with the 2-(Bromomethyl)thieno[3,2-d]pyrimidine core, these models can suggest countless modifications to the bromomethyl position, generating virtual libraries of compounds tailored to bind to a specific biological target. AI can then perform high-throughput virtual screening, predicting the binding affinity and initial efficacy of these virtual compounds, thereby prioritizing the most promising candidates for synthesis. nih.gov
Property Prediction: A major hurdle in drug development is ensuring a candidate has the right ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles. nih.gov ML models, trained on vast datasets of existing drug molecules, can predict these properties with increasing accuracy for novel thienopyrimidine derivatives before they are even synthesized. elsevier.comnih.gov This allows researchers to filter out compounds likely to fail later in development, saving significant time and resources.
Synthesis Planning: AI tools can assist chemists by proposing efficient and high-yield synthetic routes for novel derivatives starting from this compound. elsevier.com This accelerates the "Make" phase of the design-make-test-analyze cycle, a cornerstone of modern medicinal chemistry.
By combining the predictive power of AI with the experience of medicinal chemists, the exploration of the chemical space around the thienopyrimidine scaffold can be conducted with unprecedented speed and efficiency. mdpi.com
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of thienopyrimidine scaffolds is well-established, often involving the construction of the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) or vice-versa. nih.govresearchgate.net One common method for preparing the thiophene precursor is the Gewald reaction. nih.govscielo.br Subsequent functionalization and cyclization steps lead to the core structure. nih.gov
Future research will likely focus on developing more sustainable and efficient synthetic methods, a concept known as "green chemistry."
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds, including thienopyrimidines. scielo.brmdpi.com Applying this technology to the synthesis of this compound and its subsequent derivatization can lead to more environmentally friendly processes.
Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing, including better heat and mass transfer, improved safety for handling reactive intermediates, and easier scalability. Developing flow-based syntheses for thienopyrimidine derivatives would be a significant step towards more sustainable pharmaceutical manufacturing.
Catalytic Methods: Exploring novel catalytic systems to construct the thienopyrimidine core or to perform modifications could reduce the need for stoichiometric reagents and minimize waste production.
These advanced synthetic methodologies will not only make the production of this compound derivatives more efficient and environmentally benign but also facilitate the rapid synthesis of compound libraries for biological screening. nih.gov
Expansion of Biological Target Space and Therapeutic Modalities
Derivatives of the thienopyrimidine scaffold have demonstrated a remarkable breadth of biological activity, underscoring their therapeutic potential. nih.gov Their structural similarity to purines allows them to act as ATP-competitive inhibitors for a wide range of enzymes, particularly protein kinases. researchgate.net The reactive nature of this compound makes it an ideal starting point for creating diverse molecules to probe an expanding array of biological targets.
| Target Class | Specific Target Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | PI3K, EGFR, VEGFR-2, mTOR, JAK1, FLT3 | Cancer | nih.govresearchgate.netresearchgate.netmdpi.comacs.orgresearchgate.net |
| Cytoskeletal Proteins | Tubulin (Colchicine-Binding Site) | Cancer | nih.gov |
| Signal Transducers | STAT3 | Inflammation, Cancer | jmb.or.kr |
| Bacterial Enzymes | Respiratory Complex I (NuoD) | Infectious Disease (H. pylori) | nih.gov |
| Parasitic Enzymes | Falcipain-2 | Infectious Disease (Malaria) | nih.gov |
| Hormone Synthesis | Aromatase (ARO) | Cancer (Breast) | nih.gov |
Future research will focus on:
Targeting Drug Resistance: Designing thienopyrimidine derivatives that can overcome known drug resistance mechanisms, such as those mediated by P-glycoprotein (P-gp), is a key objective. nih.gov
Novel Kinase Targets: While many thienopyrimidines target well-known kinases like EGFR and PI3K, the human kinome contains hundreds of potential targets that remain to be explored. researchgate.netmdpi.com
Expanding Beyond Cancer: While oncology is a major focus, the demonstrated activity against targets in bacteria and parasites highlights the potential for developing novel anti-infective agents. nih.govnih.gov The inhibition of inflammatory mediators like STAT3 also opens avenues for treating autoimmune and inflammatory diseases. jmb.or.kr
Multi-Target Ligands: Developing single compounds that can modulate multiple targets simultaneously is an emerging strategy for treating complex diseases like cancer. researchgate.net The versatility of the thienopyrimidine scaffold is well-suited for designing such multi-target-directed ligands.
Development of Advanced Analytical Tools for Complex Chemical and Biological Systems
Understanding how a drug molecule interacts with its target in a complex biological environment is crucial for its development. While standard analytical techniques like NMR, mass spectrometry, and IR spectroscopy are essential for chemical characterization mdpi.comresearchgate.net, more advanced tools are needed to elucidate mechanisms of action.
Structural Biology: Obtaining X-ray crystal structures of thienopyrimidine derivatives bound to their target proteins provides invaluable insight into the specific molecular interactions driving their activity. nih.gov This structural information is critical for guiding further structure-activity relationship (SAR) studies and optimizing lead compounds.
Advanced Spectroscopy: Techniques like fluorescence spectroscopy can be used to study the binding kinetics and affinity of compounds for their target proteins in real-time. researchgate.net
Cellular Imaging: Developing fluorescently tagged thienopyrimidine probes could allow researchers to visualize the distribution of the compounds within cells and confirm their engagement with intracellular targets.
Proteomics and Metabolomics: These "omics" technologies can provide a global view of how thienopyrimidine derivatives affect cellular pathways, helping to identify both on-target and potential off-target effects, which is crucial for understanding the full biological impact and potential toxicity of a new drug candidate.
Potential for Multidisciplinary Research Collaborations and Translational Studies
The journey of a drug from a laboratory building block like this compound to a clinical therapy is a complex endeavor that necessitates seamless collaboration among experts from various fields. mdpi.com
Chemistry and Computational Science: As outlined, the synergy between synthetic chemists who can create novel molecules and computational scientists who can predict their properties is essential for accelerating the early discovery phase. elsevier.commdpi.com
Biology and Pharmacology: Biologists are needed to develop and run the assays to test the compounds' efficacy against specific targets and in cellular models. Pharmacologists then take the most promising compounds into more complex in vivo models to study their effects and pharmacokinetic profiles. acs.orgnih.gov
Translational Medicine: The ultimate goal is to translate promising laboratory findings into clinical benefits for patients. This requires a dedicated effort to optimize compounds to improve properties like solubility and reduce protein binding, which can be significant hurdles to achieving in vivo efficacy. nih.gov The development of thienopyrimidine-based drugs like Pictilisib (a PI3K inhibitor) and Olmutinib (an EGFR inhibitor) into clinical trials demonstrates that this scaffold has real-world therapeutic potential. nih.gov
Future success in leveraging this compound will depend on fostering these multidisciplinary collaborations to efficiently design, synthesize, test, and optimize new therapeutic agents for a wide range of human diseases.
Q & A
Q. What are the common synthetic routes for preparing 2-(bromomethyl)thieno[3,2-d]pyrimidine derivatives?
The synthesis typically involves cyclization of 2-amino-3-thiophenecarboxylates or carboxamides with reagents like formamide, urea, or nitriles. For example, heating 2-amino-3-methoxycarbonylthiophene in formamide at 200°C yields thieno[2,3-d]pyrimidin-4-ones, which can be halogenated to introduce bromomethyl groups . Microwave-assisted aminocarbonylation with palladium catalysts is also effective for functionalizing the pyrimidine core .
Q. How are thieno[3,2-d]pyrimidine derivatives characterized for structural validation?
Key techniques include:
- NMR spectroscopy : Proton and carbon signals distinguish thieno[3,2-d]pyrimidine (e.g., δ 8.8–9.1 ppm for H-2) from regioisomers like thieno[2,3-d]pyrimidine (δ 7.5–8.2 ppm) due to electronic effects .
- X-ray crystallography : Resolves spatial orientations of substituents (e.g., dihedral angles between benzene and pyrimidine rings in N-benzyl derivatives) .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns, especially for brominated analogs .
Q. What solvents and reaction conditions optimize bromomethylation at the C-2 position?
Dry methanol or DMF under inert gas (argon/nitrogen) are preferred for bromomethylation. Sodium cyanoborohydride (NaBH3CN) in pH 6 buffer facilitates reductive amination, achieving yields up to 87% .
Advanced Research Questions
Q. How can solubility challenges of this compound derivatives be addressed in biological assays?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Prodrug strategies : Introduce phosphate or PEG groups at the bromomethyl position to enhance aqueous solubility .
- Micellar encapsulation : Non-ionic surfactants (e.g., Cremophor EL) improve bioavailability in cytotoxicity studies .
Q. What strategies resolve discrepancies in SAR data for kinase inhibition by thieno[3,2-d]pyrimidines?
- Computational docking : Aligns compound conformations with kinase domains (e.g., BTK Cys481 for covalent binding) .
- Mutagenesis studies : Identify residues critical for selectivity (e.g., EGFR vs. BTK inhibition) .
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity (e.g., fluoromethyl groups at C-6 enhance mTOR inhibition) .
Q. How are conflicting cytotoxicity results interpreted across cell lines (e.g., A549 vs. MCF-7)?
- Mechanistic profiling : Compare apoptosis markers (e.g., caspase-3 activation) and cell-cycle arrest phases (G1 vs. G2/M) .
- Metabolic stability assays : Hepatic microsome testing identifies rapid degradation in certain cell lines .
- ABC transporter inhibition : Co-administration with verapamil assesses efflux pump involvement in resistance .
Data Contradiction Analysis
Q. Why do NMR spectra of thieno[3,2-d]pyrimidines vary between DMSO-d6 and CDCl3?
DMSO-d6 induces deshielding of aromatic protons due to hydrogen bonding, shifting H-2 from δ 8.9 ppm (CDCl3) to δ 9.1 ppm. Solvent polarity also affects coupling constants (e.g., J = 5.2 Hz in CDCl3 vs. 5.0 Hz in DMSO) .
Q. What explains inconsistent yields in cross-coupling reactions involving bromomethyl derivatives?
- Catalyst poisoning : Trace moisture deactivates palladium catalysts; rigorous drying of reagents is critical .
- Steric hindrance : Bulky substituents (e.g., 2,5-dichloroaniline) impede imine intermediate formation, requiring pre-synthesis of intermediates .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes for Thieno[3,2-d]pyrimidine Derivatives
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Niementowski cyclization | Formamide, 200°C, 2 hr | 75–91 | |
| Microwave aminocarbonylation | PdCl2, Mo(CO)6, 100°C | 68–84 | |
| Reductive amination | NaBH3CN, pH 6, dry MeOH | 57–87 |
Q. Table 2. NMR Spectral Data for Key Derivatives
| Compound | δ H-2 (ppm, DMSO-d6) | δ C-6 (ppm) | J (Hz) |
|---|---|---|---|
| 4-Chloro derivative | 9.05 | 152.3 | 5.1 |
| N-Benzyl derivative | 8.92 | 148.7 | 4.9 |
| 6-Fluoromethyl analog | 8.98 | 149.5 | 5.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
